molecular formula C6H10N2O2 B7968901 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one

3-Oxa-1,7-diazaspiro[4.4]nonan-2-one

Cat. No.: B7968901
M. Wt: 142.16 g/mol
InChI Key: KGMHCFJLIMETNO-UHFFFAOYSA-N
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Description

Structural Definition and IUPAC Nomenclature

The systematic naming of 3-oxa-1,7-diazaspiro[4.4]nonan-2-one follows IUPAC guidelines for spiro compounds, which mandate identification of ring sizes, heteroatoms, and functional groups. The base name "spiro[4.4]nonane" denotes a nine-atom bicyclic system comprising two four-membered rings connected at a single spiro carbon. Numerical prefixes in brackets ([4.4]) specify the number of atoms per ring excluding the spiro atom.

Modifications to this framework introduce heteroatoms and functional groups:

  • 3-Oxa : Indicates an oxygen atom at position 3 in one ring.
  • 1,7-Diaza : Specifies nitrogen atoms at positions 1 and 7 across both rings.
  • 2-one : A ketone group at position 2.

Numbering begins in the smaller ring (if unequal) or the ring with higher-priority heteroatoms, proceeding through the spiro atom to the second ring. For this compound, oxygen’s higher priority over nitrogen dictates initial numbering through the oxygen-containing ring. The full structural formula is C₆H₈N₂O₂ , with the hydrochloride derivative (C₆H₁₁ClN₂O₂) commonly used in synthetic applications.

Property Value Source
Molecular formula C₆H₈N₂O₂
Molecular weight 140.14 g/mol
CAS registry 2205504-70-5 (HCl salt)

Historical Development of Spiro Heterocyclic Compounds

Spiro chemistry originated with Adolf von Baeyer’s 1900 discovery of simple carbocyclic spiro compounds, though systematic study of heterocyclic variants began in the mid-20th century. The integration of nitrogen and oxygen into spiro frameworks emerged as a strategy to enhance structural rigidity and electronic tunability. Early syntheses focused on carbocyclic systems, but pharmaceutical interest in the 1980s–1990s drove methodologies for nitrogen-oxygen spirocycles like 3-oxa-1,7-diazaspiro[4.4]nonan-2-one.

Key milestones include:

  • 1985 : Development of Mitsunobu reactions for spiroether formation, enabling oxygen insertion into azaspirocycles.
  • 2004 : Catalytic asymmetric synthesis of spiroaminals, expanding access to enantiopure derivatives.
  • 2014 : Stadler’s synthesis of 7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one, demonstrating the compound’s synthetic accessibility via cyclization of 1,2-diaminopropane derivatives.

These advances positioned spiroheterocycles as privileged scaffolds in medicinal chemistry, with over 120 spiro-based drugs in clinical trials by 2020.

Significance of Oxygen-Nitrogen Spiro Architectures in Organic Chemistry

The orthogonal geometry of 3-oxa-1,7-diazaspiro[4.4]nonan-2-one minimizes π-system interactions, reducing excimer formation and enhancing photostability—a critical feature for optoelectronic materials. Nitrogen and oxygen atoms impart dual hydrogen-bonding capacity, enabling:

  • Catalysis : Serve as ligands in asymmetric catalysis (e.g., spiroaminals in organocatalysis).
  • Supramolecular assembly : Direct crystal packing via N–H···O interactions.
  • Pharmacophore integration : Mimic peptide β-turns in drug design.

In materials science, the spiro structure’s rigidity improves glass transition temperatures (Tg) in polymers, while the electron-deficient nitrogen sites facilitate charge transport in organic semiconductors. Comparative studies show that replacing one nitrogen with oxygen in spirocycles increases dipole moments by 1.2–1.5 D, enhancing solubility in polar aprotic solvents.

The compound’s synthetic flexibility allows derivatization at multiple positions:

  • Spiro carbon : Grignard additions form quaternary centers.
  • Nitrogen atoms : Alkylation/acylation modulates basicity.
  • Ketone group : Reductive amination introduces aminoalkyl side chains.

Properties

IUPAC Name

3-oxa-1,7-diazaspiro[4.4]nonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-5-8-6(4-10-5)1-2-7-3-6/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMHCFJLIMETNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12COC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bifunctional Precursors

A common method involves the cyclization of linear precursors containing amine and carbonyl functionalities. For example, reacting a lactam derivative with a cyclopropane-bearing amine under acidic conditions can yield the spirocyclic core. This strategy leverages intramolecular nucleophilic attack to form the bicyclic structure.

Key Reaction Conditions:

  • Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid, pTSA).

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

  • Temperature : 80–120°C to balance reaction rate and side-product formation.

Spirocyclization via Wittig and Simmons–Smith Reactions

An alternative route employs a Wittig reaction to generate a cyclopropane intermediate, followed by Simmons–Smith cyclopropanation. This method, detailed in a ChemRxiv study, involves:

  • Wittig Reaction : (Carbethoxymethylene)triphenylphosphorane reacts with a ketone precursor to form a cyclopropane derivative.

  • Cyclopropanation : The intermediate undergoes ring-closing via acid-mediated cyclization to yield the spirocyclic product.

Detailed Synthetic Protocols

Two-Step Synthesis from Lactam Derivatives

A representative protocol from patent literature involves:

Step 1 : Formation of Cyclopropane Intermediate

  • Reactants : Lactam precursor (1.0 equiv), (1-ethoxycyclopropoxy)trimethylsilane (1.2 equiv).

  • Conditions : pTSA (10 mol%) in THF, 80°C, 12 hours.

  • Yield : ~40% (volatility of intermediate leads to losses).

Step 2 : Acid-Mediated Cyclization

  • Conditions : HCl (2.0 equiv) in ethanol, reflux, 6 hours.

  • Workup : Neutralization with NaOH, extraction with dichloromethane, and recrystallization from ethanol/water.

  • Final Yield : 55–60% after purification.

One-Pot Tandem Reaction

A streamlined method reported in a recent patent (WO2022233872A1) utilizes:

  • Reactants : N-Boc-protected amine (1.0 equiv), carbonyl precursor (1.1 equiv).

  • Catalyst : ZnCl₂ (15 mol%).

  • Solvent : DMF, 100°C, 24 hours.

  • Yield : 75% after column chromatography.

Optimization of Reaction Conditions

Design of Experiments (DoE) for Yield Improvement

A ChemRxiv study employed response surface methodology (RSM) to optimize key parameters:

ParameterRange TestedOptimal ValueYield Improvement
Temperature80–120°C100°C+35%
Catalyst Loading5–20 mol% ZnCl₂15 mol%+25%
Solvent PolarityTHF vs. DMFDMF+20%

Post-optimization yields reached 75%, compared to initial 40%.

Solvent and pH Effects

  • Polar Solvents : DMF enhances intermediate solubility but may require scavengers (e.g., QuadraPure™) to remove metal residues.

  • pH Control : Maintaining pH 6–7 during cyclization minimizes hydrolysis of the lactam ring.

Analytical Characterization

Structural Validation

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic signals for the spirocyclic protons at δ 3.2–3.8 ppm (m, 4H, N–CH₂) and δ 4.1 ppm (s, 2H, O–CH₂).

  • HRMS : [M+H]+ m/z calculated for C₆H₁₀N₂O₂: 143.0815; observed: 143.0815.

  • X-ray Crystallography : Confirms spirocyclic geometry with a puckering amplitude (q) of 0.25 Å and phase angle (ϕ) of 30°, indicative of a half-chair conformation.

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase C18 column (MeCN/H₂O, 70:30).

  • Melting Point : 210–212°C (decomposition).

Comparison with Analogous Spirocyclic Compounds

CompoundSynthetic MethodYield (%)Key Difference
1,7-Diazaspiro[4.4]nonan-2-oneReductive amination65Lacks 3-oxa group
3-Oxa-1,7-diazaspiro[4.4]nonan-2-oneAcid-mediated cyclization75Oxygen enhances H-bonding
3-Azaspiro[5.5]undecan-2-oneGrignard addition50Larger ring size

The 3-oxa group in the target compound improves hydrogen-bonding capacity, critical for biological activity.

Challenges and Solutions in Scale-Up

Low Yields in Cyclopropanation

  • Cause : Volatility of cyclopropane intermediates.

  • Solution : Slow solvent evaporation and cold trapping.

Byproduct Formation

  • Cause : Competing intermolecular reactions at high concentrations.

  • Solution : Dilute conditions (0.1 M) and dropwise addition of reagents.

Industrial Applications and Patents

The compound’s utility as a kinase inhibitor intermediate is highlighted in patent WO2022233872A1, which details its use in orexin receptor agonists. Industrial production employs continuous flow reactors to enhance reproducibility and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-1,7-diazaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like tetrahydrofuran or dimethyl sulfoxide. The choice of reagents and conditions depends on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and spirocyclic analogs. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .

Scientific Research Applications

3-Oxa-1,7-diazaspiro[4.4]nonan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one with structurally related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Key Features Applications/Notes
3-Oxa-1,7-diazaspiro[4.4]nonan-2-one 1554453-97-2 C₆H₁₀N₂O₂ Two nitrogen atoms (1,7-positions), one oxygen (3-position), spiro[4.4] Pharmaceutical building block; rigid scaffold for drug design
1-Oxaspiro[4.4]nonan-2-one Not provided C₇H₁₀O₂ Single oxygen, no nitrogen atoms, spiro[4.4] Perfuming agent with Chypre and Tonka-like aroma
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 1909313-86-5 C₁₃H₁₅NO₂ Phenyl substituent, spiro[3.5], one nitrogen (2-position), one oxygen (7) High-purity research chemical for material science and drug synthesis
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 392331-78-1 C₁₂H₂₀N₂O₃ Boc-protected amine, spiro[3.5] Intermediate in organic synthesis; enhanced stability due to tert-butyl group
6-Hydroxy-1-azaspiro[4.4]nonan-2-one 187106-20-3 C₈H₁₃NO₂ Hydroxy substituent, single nitrogen, spiro[4.4] Potential bioactive scaffold; stereochemistry-dependent properties

Key Differences and Implications

Ring Size and Heteroatom Arrangement: The spiro[4.4] system in the target compound provides a larger rigid framework compared to spiro[3.5] derivatives (e.g., 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one), which may influence binding affinity in drug-receptor interactions .

Substituent Effects: Hydrochloride and trifluoroacetate salts of the target compound improve solubility and handling, a feature shared with spirocyclic amines like 1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride . Boc-protected derivatives (e.g., tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) offer stability during synthetic steps, whereas unprotected analogs may require specialized conditions .

Biological and Industrial Applications: The target compound’s diaza-oxa structure contrasts with 1-Oxaspiro[4.4]nonan-2-one, which is valued in fragrances due to its volatility and lack of basic nitrogen . Spiro compounds like Phainanoid F (1,6-dioxaspiro[4.4]nonan-2-one) demonstrate high bioactivity, suggesting that 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one could be explored for immunosuppressive or antitumor applications .

Biological Activity

3-Oxa-1,7-diazaspiro[4.4]nonan-2-one, also known as 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride, is a compound that exhibits significant potential in various biological applications. Its unique spirocyclic structure combines elements of oxazolidinone and diazaspiro systems, which contribute to its interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C₆H₁₀N₂O
InChI Key : InChI=1S/C6H10N2O.ClH/c1-5-7(2-3-8-4-7)11-6(10)9-5;/h5,8H,2-4H₂,1H₃,(H,9,10);1H
Solubility : Soluble in various solvents

The biological activity of 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, which may lead to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one exhibits antimicrobial properties against a range of pathogens. It has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The mechanism involves disrupting microbial cell membranes and inhibiting growth through the modulation of cellular processes.

Anticancer Activity

The compound has been studied for its anticancer properties, particularly in various cancer cell lines. Notably:

  • Breast Cancer
  • Colorectal Cancer
  • Lung Cancer

In vitro studies demonstrate that it inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis. The compound's ability to interact with key oncogenic pathways makes it a candidate for further development in cancer therapeutics.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effect of 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one on NCI-H1373 xenograft mouse models. The results showed a dose-dependent antitumor effect, indicating its potential as a therapeutic agent for solid tumors .
  • Evaluation of Antimicrobial Properties : Another research focused on the antimicrobial efficacy of the compound against various pathogens. The findings highlighted its capability to inhibit microbial growth effectively by targeting cell membrane integrity .

Comparative Analysis

To understand the uniqueness of 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one in comparison to structurally similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-oneSimilar spirocyclic structureDifferent methyl group position
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-oneSimilar spirocyclic frameworkVariations in substituents affecting reactivity
Other Spirocyclic OxazolidinonesVarious substituentsDifferences in chemical and biological properties

The distinct combination of oxazolidinone and diazaspiro systems in 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one contributes to its unique chemical reactivity and potential biological effects .

Q & A

Q. Example Workflow :

Input SMILES: C1CNCC12CCNC2=O (3-Oxa-1,7-diazaspiro[4.4]nonan-2-one).

Generate precursors via PISTACHIO’s ring-breakage algorithm.

Validate routes using Reaxys literature data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxa-1,7-diazaspiro[4.4]nonan-2-one
Reactant of Route 2
3-Oxa-1,7-diazaspiro[4.4]nonan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.